molecular formula C15H17N3O B2682093 N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide CAS No. 1209217-65-1

N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide

Cat. No.: B2682093
CAS No.: 1209217-65-1
M. Wt: 255.321
InChI Key: VNQOEZBBQYORQI-UHFFFAOYSA-N
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Description

N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide is a high-purity chemical reagent intended solely for research applications in laboratory settings. This compound features a cyclopenta[c]pyrazole core structure, a scaffold recognized in medicinal chemistry research . The 2-phenyl substitution on the dihydropyrazole ring is a structural feature present in compounds investigated for their potential interaction with neurological targets . Specifically, related analogues within this structural class have been explored as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor (M4 mAChR), a promising target for neurodevelopmental and neurodegenerative disorders . As such, this compound serves as a valuable building block for researchers in drug discovery, particularly those synthesizing and evaluating novel molecules for potential pharmacological activity. The product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets and handling protocols should be consulted before use.

Properties

IUPAC Name

N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-2-14(19)16-15-12-9-6-10-13(12)17-18(15)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQOEZBBQYORQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C2CCCC2=NN1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide typically involves the cyclization of appropriate precursors under controlled conditions. The reaction may include the use of phenylhydrazine and cyclopentanone derivatives, followed by amide formation with propanoyl chloride. The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization and amide formation processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Fluorination (e.g., 4-fluorophenyl in ) is a common strategy to block metabolic degradation sites, extending half-life in vivo .

Core Heterocycle Modifications :

  • Replacement of the pyrazole ring with thiophene (as in ) introduces sulfur-based electronic effects, which may alter binding interactions in enzyme active sites .
  • The cyclopentane ring in all analogues contributes to conformational rigidity, favoring entropic gains during target binding .

Analytical and Computational Tools

  • Crystallography : SHELX and WinGX () are widely used for structural validation. The rigid bicyclic core of the target compound likely produces high-quality diffraction data suitable for SHELXL refinement .
  • Noncovalent Interaction Analysis: Tools like Multiwfn () and the NCI (Noncovalent Interaction) index () reveal that the propanamide group participates in stronger hydrogen bonds compared to the amine in .

Biological Activity

N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structural configuration that contributes to its biological activity. The molecular formula is C21H19N3O3C_{21}H_{19}N_{3}O_{3}, with a molecular weight of 361.4 g/mol. The compound features a cyclopenta[c]pyrazole ring fused with a propanamide side chain, which is critical for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown promising results as an inhibitor of histone deacetylases (HDACs), particularly HDAC6. Studies indicate that it exhibits selective inhibition with an IC50 value of approximately 4.95 nM .
  • Anti-inflammatory Effects : In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . This suggests potential applications in treating inflammatory diseases.
  • Antinecroptotic Activity : The compound has also been noted for its antinecroptotic properties with an IC50 of 0.5 nM, indicating its potential role in protecting against cell death in various pathological conditions .

Biological Activity Data

The following table summarizes key biological activities and their corresponding IC50 values for this compound:

Activity IC50 Value (nM) Notes
HDAC6 Inhibition4.95Selective against HDAC1/HDAC6 (251 ratio)
Antinecroptotic0.5Significant protective effects observed
Inhibition of TNF-αNot specifiedStrong inhibitory effects noted
Inhibition of IL-1βNot specifiedPart of the anti-inflammatory profile
Inhibition of IL-6Not specifiedPart of the anti-inflammatory profile

Case Studies and Research Findings

Several studies have investigated the therapeutic potential of this compound:

  • Acute Liver Injury Model : In a mouse model of acetaminophen-induced acute liver injury (ALI), the compound demonstrated significant protective efficacy at a dosage of 40 mg/kg. This highlights its potential as a therapeutic agent for liver-related diseases .
  • Cancer Research : Preliminary studies suggest that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives related to cyclopenta[c]pyrazoles have shown IC50 values in the micromolar range against hormone-dependent cancer cells .
  • Inflammatory Disease Models : The anti-inflammatory properties observed in vitro warrant further investigation in vivo to assess the compound's efficacy in chronic inflammatory conditions.

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